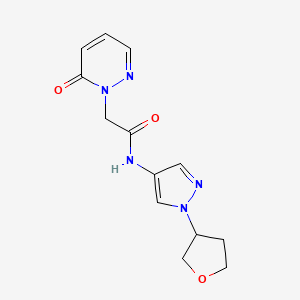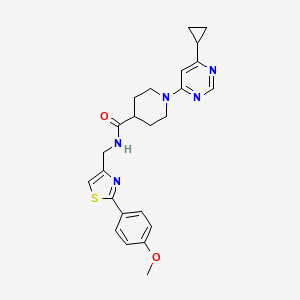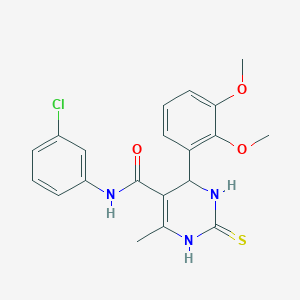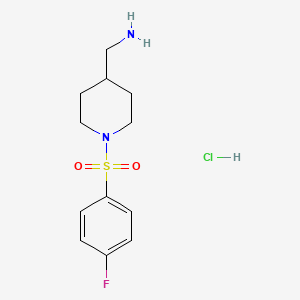
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including those similar to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiazol-2-yl)urea, involves multi-step reactions starting from specific heterocyclic amines or isocyanates. For example, a synthetic approach for related compounds entails reactions of heterocyclic amino compounds with various isocyanates under controlled conditions, often involving microwave irradiation to enhance reaction rates and yields (Li & Chen, 2008; Zhang et al., 2019). These methods underscore the importance of selecting appropriate starting materials and conditions to achieve the desired urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These analyses reveal the planar nature of the urea scaffold and the spatial orientation of substituents, which are crucial for understanding the compound's reactivity and interactions. For instance, studies on similar compounds have shown that the urea group can engage in intramolecular and intermolecular hydrogen bonding, influencing the compound's conformation and stability (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including interactions with amines, isocyanates, and other reagents, leading to a wide range of products. These reactions are often utilized to introduce functional groups or to modify the compound's structure for specific applications. The reactivity can be tailored by adjusting the substituents on the urea nitrogen atoms or by exploiting the compound's ability to form hydrogen bonds (Corbin et al., 2001).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The presence of heteroatoms and the ability to form hydrogen bonds can significantly affect these properties, influencing the compound's behavior in different environments and its suitability for various applications (Saraçoǧlu & Cukurovalı, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological targets, are closely related to the compound's structure. For instance, the electron-donating or withdrawing nature of the substituents on the thiazole and pyridine rings can modulate the compound's nucleophilic or electrophilic character, affecting its biological activity and potential as a pharmaceutical agent (Abbasi et al., 2019).
科学的研究の応用
Synthesis and Biological Activity
Urea derivatives, including thiazolyl ureas, have been synthesized and evaluated for their biological activities. For instance, Shankar et al. (2017) synthesized novel thiazol-2-yl urea derivatives and assessed their anti-microbial activity and cytotoxicity. These compounds showed promising anti-microbial activity against various bacterial and fungal pathogens, and some exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as leads for developing new therapeutic agents (Shankar et al., 2017).
特性
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(17-13-15-3-4-19-13)16-7-9-5-11(8-14-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIHYFVHGANEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

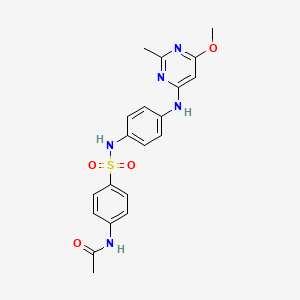
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)
![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)
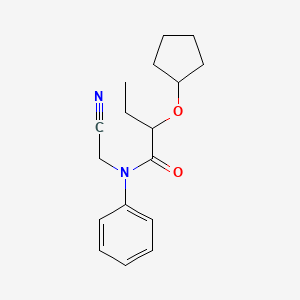
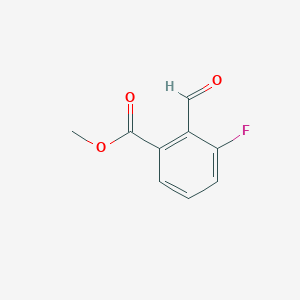
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)
